(-)-3-Epimuscarine Chloride
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Overview
Description
(-)-3-Epimuscarine Chloride is a chemical compound that belongs to the class of muscarinic receptor agonists. It is a stereoisomer of muscarine, which is a naturally occurring alkaloid found in certain mushrooms. This compound is of significant interest in pharmacological research due to its potential effects on the parasympathetic nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-3-Epimuscarine Chloride typically involves the stereoselective reduction of a precursor compound. One common method is the reduction of muscarine using a chiral catalyst to obtain the desired stereoisomer. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(-)-3-Epimuscarine Chloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of hydroxylated derivatives.
Scientific Research Applications
(-)-3-Epimuscarine Chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a chiral building block.
Biology: Studied for its effects on muscarinic receptors in various biological systems.
Medicine: Potential therapeutic applications in treating conditions related to the parasympathetic nervous system.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
(-)-3-Epimuscarine Chloride exerts its effects by binding to muscarinic acetylcholine receptors, which are G protein-coupled receptors found in various tissues. Upon binding, it activates these receptors, leading to a cascade of intracellular events that result in physiological responses such as smooth muscle contraction, glandular secretion, and modulation of heart rate.
Comparison with Similar Compounds
Similar Compounds
Muscarine: The parent compound, which is also a muscarinic receptor agonist.
Pilocarpine: Another muscarinic agonist used in the treatment of glaucoma.
Oxotremorine: A synthetic muscarinic agonist used in research.
Uniqueness
(-)-3-Epimuscarine Chloride is unique due to its specific stereochemistry, which can result in different pharmacological effects compared to its stereoisomers and other muscarinic agonists. This makes it a valuable tool in studying the structure-activity relationships of muscarinic receptors.
Properties
Molecular Formula |
C9H20ClNO2 |
---|---|
Molecular Weight |
209.71 g/mol |
IUPAC Name |
[(2R,4R,5R)-4-hydroxy-5-methyloxolan-2-yl]methyl-trimethylazanium;chloride |
InChI |
InChI=1S/C9H20NO2.ClH/c1-7-9(11)5-8(12-7)6-10(2,3)4;/h7-9,11H,5-6H2,1-4H3;1H/q+1;/p-1/t7-,8-,9-;/m1./s1 |
InChI Key |
WUFRNEJYZWHXLC-AQLQUXDBSA-M |
Isomeric SMILES |
C[C@@H]1[C@@H](C[C@@H](O1)C[N+](C)(C)C)O.[Cl-] |
Canonical SMILES |
CC1C(CC(O1)C[N+](C)(C)C)O.[Cl-] |
Origin of Product |
United States |
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